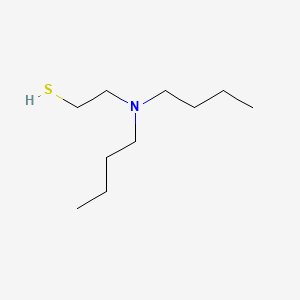

2-(Dibutylamino)ethanethiol

Beschreibung

Fundamental Principles of Thiol-Amine Functional Groups in Chemical Systems

Aminothiols are bifunctional organic molecules that contain both an amine (-NH₂, -NHR, or -NR₂) and a thiol (-SH) group. The unique chemical behavior of these compounds arises from the interplay between these two distinct functional groups.

The thiol group, the sulfur analog of an alcohol's hydroxyl group, is characterized by the polar S-H bond. Thiols are generally more acidic than their corresponding alcohols. The sulfur atom, being larger and more polarizable than oxygen, makes the thiol group a potent nucleophile, readily participating in nucleophilic substitution and addition reactions. A hallmark reaction of thiols is their oxidation to form disulfide bonds (-S-S-), a linkage crucial in various biological and chemical systems, such as in the structure of proteins containing the amino acid cysteine.

The amine group is characterized by the presence of a nitrogen atom with a lone pair of electrons, rendering it basic and nucleophilic. Primary (-NH₂) and secondary (-NHR) amines can also act as proton donors. The reactivity of the amine can be influenced by the nature of the alkyl or aryl substituents attached to the nitrogen.

In aminothiol (B82208) molecules, particularly 1,2-aminothiols, the proximity of the amine and thiol groups can modulate their individual reactivity. The amine's basicity can influence the acidity (pKa) of the nearby thiol group. This intramolecular interaction is critical in mechanisms like the reduction of elemental sulfur, where 1,2-aminothiol compounds can reduce and solubilize sulfur to form polysulfides, which are stabilized by hydrogen bonding with the adjacent amine moiety.

Significance of 2-(Dibutylamino)ethanethiol and Related N,N-Dialkylaminoethanethiols in Contemporary Chemical Science

This compound is a tertiary aminothiol whose structure, featuring a thiol group and a dibutylamino group on an ethane (B1197151) backbone, makes it a subject of interest in specialized chemical applications.

Physicochemical Properties Below is a table of key properties for this compound.

| Property | Value |

| CAS Number | 5842-08-0 |

| Molecular Formula | C₁₀H₂₃NS |

| Molecular Weight | 189.36 g/mol |

| Boiling Point | 160–164°C nih.gov |

| Appearance | Liquid |

Synthesis Standard synthetic routes to this compound include:

The reaction of 2-(dibutylamino)ethyl chloride with thiourea (B124793), which forms an isothiouronium salt, followed by alkaline hydrolysis to yield the final thiol product. nih.gov

A two-step process beginning with 2-(dibutylamino)ethanol (B1670432), which is first converted to an intermediate like (2-chloroethyl)dibutylamine using a reagent such as thionyl chloride, followed by reaction with a sulfur source. nih.gov

Research and Applications this compound and its N,N-dialkylaminoethanethiol analogs are significant in several areas of chemical science:

Reagents in Organic Synthesis: These compounds serve as versatile building blocks. The nucleophilic thiol group allows for the formation of various sulfur-containing molecules through substitution or addition reactions. A notable application for related compounds like 2-(diethylamino)ethanethiol (B140849) is in the deprotection of aromatic methyl ethers to yield phenols. This method is particularly advantageous because both the aminothiol reagent and its sulfide (B99878) byproduct are soluble in dilute acid, permitting an easy and essentially odorless workup, a significant improvement over volatile, malodorous thiols like ethanethiol.

Biomarker Detection: Research has demonstrated that this compound can serve as a biomarker for exposure to certain nerve agents, such as VX. It can form stable adducts with proteins like human serum albumin, which can then be detected and quantified. This has led to the development of detection methods, including colorimetric detector tubes that react with the thiol group to produce a visible color change.

Coordination Chemistry: The nitrogen and sulfur atoms in aminothiols can act as ligands, binding to metal ions to form coordination complexes. This property is explored in the development of novel inorganic materials and catalysts.

Chemical Warfare Agent Simulants: Due to structural similarities, certain aminothiols are used as simulants for chemical warfare agents in research focused on developing effective decontamination and detection technologies. For example, 2-(butylamino)ethanethiol (B1196486) is used as a simulant for the nerve agent VX to study photocatalytic degradation pathways. sigmaaldrich.comsigmaaldrich.com

Scope and Research Trajectories within the Field of Aminothiol Compounds

The unique properties of aminothiols continue to drive research in several advanced scientific fields.

Development of Radioprotective Agents: A major research trajectory for aminothiol compounds is their development as radioprotectors, which are substances that can reduce the damage caused by ionizing radiation to biological tissues. nih.govtaylorfrancis.com Early aminothiol compounds showed promise but were often limited by toxicity. nih.gov Current research focuses on designing and synthesizing novel aminothiol analogs with improved efficacy and lower toxicity. nih.govnih.gov The mechanism of protection is believed to involve the scavenging of free radicals and the chemical repair of damaged biomolecules through hydrogen atom donation from the thiol group. taylorfrancis.com Structure-activity relationship studies aim to optimize the molecular architecture, such as carbon chain length and the number and placement of amine and thiol groups, to enhance bioavailability and protective capacity while minimizing adverse effects. nih.govnih.govallenpress.com

Materials Science and Nanotechnology: Aminothiols are increasingly used in materials science for the functionalization of surfaces and the creation of advanced materials. The thiol group exhibits a strong affinity for gold surfaces, making aminothiols excellent ligands for modifying gold nanoparticles. researchgate.netresearchgate.net This is utilized in the development of sensors, drug delivery systems, and diagnostic tools. In polymer chemistry, aminothiols are employed to introduce reactive functionalities into polymer chains. For instance, they can be attached to polymers via "click chemistry" reactions to impart new properties, such as antimicrobial activity. researchgate.net

Coordination Chemistry and Catalysis: The ability of aminothiols to act as bidentate or polydentate ligands, binding to metal centers through both sulfur and nitrogen atoms, is a cornerstone of their application in inorganic and coordination chemistry. researchgate.netacs.orgnih.govresearchgate.netacs.org Researchers are designing complex aminothiol ligands to create novel metal complexes with unique structural, electronic, and reactive properties. nih.govresearchgate.net These complexes are investigated for their potential use in catalysis, luminescent materials, and as models for metalloenzymes. researchgate.net The development of ligands like 2-(diethylamino)ethanethiol for organic synthesis also points to a trend of creating more practical, efficient, and environmentally benign chemical processes.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5842-08-0 |

|---|---|

Molekularformel |

C10H23NS |

Molekulargewicht |

189.36 g/mol |

IUPAC-Name |

2-(dibutylamino)ethanethiol |

InChI |

InChI=1S/C10H23NS/c1-3-5-7-11(9-10-12)8-6-4-2/h12H,3-10H2,1-2H3 |

InChI-Schlüssel |

LOJUMTFVTNJLTF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN(CCCC)CCS |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Dibutylamino Ethanethiol and Analogous Structures

Direct Synthesis of 2-(Dibutylamino)ethanethiol

The direct synthesis of this compound can be approached through several routes, primarily involving the formation of a carbon-sulfur bond and a carbon-nitrogen bond on an ethane (B1197151) backbone.

Reaction of 2-Chloroethanethiol (B1616227) with Dibutylamine (B89481)

The synthesis of this compound can be achieved via a direct nucleophilic substitution reaction between 2-chloroethanethiol and dibutylamine. In this process, the secondary amine, dibutylamine, acts as a nucleophile, attacking the electrophilic carbon atom bonded to chlorine in 2-chloroethanethiol. This reaction displaces the chloride ion and forms the desired product.

The mechanism is a typical SN2 (bimolecular nucleophilic substitution) reaction. science-revision.co.ukchemistryguru.com.sg The lone pair of electrons on the nitrogen atom of dibutylamine attacks the carbon atom adjacent to the sulfur, which bears the chlorine atom. This leads to the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond. science-revision.co.uk A potential complication of this reaction is the further reaction of the product with the starting chloroalkane, though this is less likely than with primary amines. chemguide.co.ukchemguide.co.uk To drive the reaction to completion and neutralize the hydrogen chloride byproduct formed, a base or an excess of the dibutylamine reactant is typically used. chemguide.co.uk

Reaction Scheme: (C₄H₉)₂NH + ClCH₂CH₂SH → (C₄H₉)₂NCH₂CH₂SH + HCl

Alternative Synthetic Routes and Their Mechanistic Considerations

A more commonly employed and higher-yielding alternative to direct synthesis is a two-step method starting from 2-(dibutylamino)ethanol (B1670432). This route avoids the direct handling of potentially unstable 2-chloroethanethiol.

The first step involves the conversion of 2-(dibutylamino)ethanol to its corresponding chloro-intermediate, (2-chloroethyl)dibutylamine hydrochloride. This is typically accomplished by reacting the alcohol with thionyl chloride (SOCl₂), often in an inert solvent like chloroform. The reaction is usually performed at low temperatures initially (-5°C) and then refluxed to ensure complete conversion.

Step 1: Chlorination (C₄H₉)₂NCH₂CH₂OH + SOCl₂ → [(C₄H₉)₂NCH₂CH₂Cl]·HCl

The second step is a thiol substitution. The (2-chloroethyl)dibutylamine intermediate is reacted with thiourea (B124793) (SC(NH₂)₂) in an aqueous or alcoholic medium. umich.edu This reaction forms a stable S-substituted isothiouronium salt. The final thiol is then liberated through alkaline hydrolysis of this salt, typically using a strong base like sodium hydroxide (B78521) (NaOH). google.com This hydrolysis step is crucial and must be controlled to prevent side reactions. The final product is then purified, often by reduced-pressure distillation. This thiourea-mediated pathway generally provides good yields, reportedly around 70%.

Step 2: Thiol Substitution and Hydrolysis

[(C₄H₉)₂NCH₂CH₂Cl]·HCl + SC(NH₂)₂ → [(C₄H₉)₂NCH₂CH₂SC(NH₂)₂]⁺Cl⁻ + HCl

[(C₄H₉)₂NCH₂CH₂SC(NH₂)₂]⁺Cl⁻ + 2NaOH → (C₄H₉)₂NCH₂CH₂SH + N₂C(NH)₂ + NaCl + H₂O

| Parameter | Value/Condition | Reference |

| Starting Material | 2-(Dibutylamino)ethanol | |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | |

| Thiol Source | Thiourea | |

| Hydrolysis | Alkaline (NaOH) | |

| Typical Overall Yield | ~70% | |

| Purification | Reduced-pressure distillation |

Preparation of N,N-Dialkylaminoethanethiol Analogues

The synthetic strategies used for this compound are broadly applicable to its lower alkyl analogues, such as the dimethyl and diethyl derivatives.

Synthesis of 2-(Dimethylamino)ethanethiol and its Salts

2-(Dimethylamino)ethanethiol is a well-known compound, and its hydrochloride salt is commercially available and frequently used in biochemical research. sigmaaldrich.combiosynth.commendelchemicals.com The synthesis generally mirrors the thiourea route described for the dibutyl analogue. The process starts with 2-(dimethylamino)ethanol, which is converted to 2-(dimethylamino)ethyl chloride. This intermediate is then reacted with thiourea, followed by alkaline hydrolysis to yield the free thiol.

The hydrochloride salt, a stable, colorless or slightly yellow solid, is readily prepared by treating the free base, 2-(dimethylamino)ethanethiol, with hydrochloric acid. chembk.com The reaction is typically performed at room temperature, causing the salt to precipitate from the solution. chembk.com

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |

| 2-(Dimethylamino)ethanethiol | C₄H₁₁NS | 105.21 | N/A | 108-02-1 |

| 2-(Dimethylamino)ethanethiol hydrochloride | C₄H₁₂ClNS | 141.66 | 150-160 | 13242-44-9 |

Synthesis of 2-(Diethylamino)ethanethiol (B140849) and its Salts

The synthesis of 2-(diethylamino)ethanethiol is also well-documented, with methods suitable for industrial-scale production. A prominent method detailed in patent literature involves a three-step process starting from diethylaminoethanol. google.com

Chlorination: Diethylaminoethanol is chlorinated to produce diethylaminochloroethane or its hydrochloride salt. google.com

Isothiouronium Salt Formation: The chloro-intermediate is reacted with thiourea to form the corresponding S-substituted isothiouronium salt. google.com

Alkaline Hydrolysis: The salt is then hydrolyzed with a strong base to produce 2-(diethylamino)ethanethiol. google.com This method is noted for its high reactivity, good product purity, and yields exceeding 80%. google.com

An alternative synthetic route involves the ring-opening of thiirane (B1199164) (ethylene sulfide) with diethylamine (B46881). google.com This reaction is catalyzed by a small amount of sodium hydroxide solution and proceeds at mild temperatures (30-40°C). After the reaction, excess diethylamine is recovered, and the product is purified by vacuum distillation, achieving very high purity and yield (97-99%). google.com

The hydrochloride salt is the common form for storage and handling.

| Synthesis Method | Key Reagents | Key Features | Reference |

| Thiourea Route | Diethylaminoethanol, Chlorinating Agent, Thiourea, Strong Base | High yield (>80%), good purity, multi-step | google.com |

| Thiirane Ring-Opening | Thiirane, Diethylamine, NaOH (cat.) | Simple operation, high yield (97-99%), mild conditions | google.com |

Strategies for Tailored Derivatization and Structural Modification

The N,N-dialkylaminoethanethiol scaffold offers two primary sites for structural modification: the thiol group and the tertiary amine. These reactive centers allow for tailored derivatization to generate a variety of modified structures.

Reactions at the Thiol Group: The thiol (-SH) group is a versatile functional group that can undergo several transformations.

Oxidation: The thiol can be oxidized to form disulfides, which involves the coupling of two thiol molecules. Mild oxidizing agents can achieve this transformation. Further oxidation with stronger agents can lead to the formation of sulfonic acids.

Nucleophilic Substitution: The thiol group, particularly in its deprotonated thiolate form (S⁻), is a potent nucleophile. It can participate in S-alkylation reactions with alkyl halides to form thioethers.

Derivatization for Analysis: While primarily for analytical purposes, derivatizing agents highlight the reactivity of the thiol group. Reagents like N-(2-acridonyl)maleimide (MIAC) researchgate.net and 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) nih.gov react specifically and rapidly with the thiol group to form stable adducts.

Reactions at the Amine Group: The tertiary amine can also be a site for derivatization.

Quaternization: The nitrogen atom's lone pair allows it to react with alkyl halides in a nucleophilic substitution reaction. This results in the formation of a quaternary ammonium (B1175870) salt, altering the charge and solubility of the molecule. chemguide.co.ukchemguide.co.uk This is a common reaction for tertiary amines.

These derivatization strategies allow for the synthesis of a library of compounds with modified properties, starting from the basic N,N-dialkylaminoethanethiol structure.

Optimization of Synthetic Conditions for High Yield and Purity in Aminothiol (B82208) Production

The efficient synthesis of aminothiols, including this compound and its analogs, is critical for their application in various chemical fields. Achieving high yield and purity necessitates careful optimization of several reaction parameters. Research into the synthesis of N,N-disubstituted-2-aminoethanethiols has identified key factors that significantly influence the outcome of the production process. The predominant synthetic route involves the reaction of a 2-(dialkylamino)ethyl chloride with thiourea to form a stable isothiouronium salt, which is subsequently subjected to alkaline hydrolysis to yield the final aminothiol. arkat-usa.org The optimization of this and other synthetic methodologies is discussed below.

Key Optimization Parameters:

Stoichiometry: The molar ratio of the reactants is a fundamental parameter to control for maximizing product formation and minimizing unreacted starting materials. In the isothiouronium salt pathway, adjusting the molar ratio of the 2-(dialkylamino)ethyl chloride precursor to thiourea is crucial. For instance, an optimized molar ratio of the ethyl chloride precursor to thiourea has been identified as 1:1.2. This slight excess of thiourea helps to ensure the complete conversion of the chloride intermediate.

Temperature Control: Reaction temperature directly impacts reaction kinetics and the formation of byproducts. During the alkaline hydrolysis of the isothiouronium salt to produce this compound, maintaining a temperature range of 60–70°C is recommended. Temperatures outside this range can lead to decreased yield or the formation of undesirable side products.

pH Management: The pH of the reaction medium during alkaline hydrolysis is a critical factor. The liberation of the free thiol from the isothiouronium salt is highly pH-dependent. Optimal conditions are typically found in a pH range of 10–12, which ensures the complete hydrolysis of the salt to the desired thiol.

Reaction Atmosphere: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfide impurities (R-S-S-R). To prevent this, conducting the synthesis, particularly the hydrolysis and subsequent purification steps, under an inert atmosphere (e.g., nitrogen or argon) is essential for preserving the purity of the aminothiol.

Catalysis: The introduction of catalysts can significantly enhance reaction rates and improve efficiency. In the synthesis of analogous structures like 2-(Diisopropylamino)ethanethiol, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide have been employed to accelerate the reaction. For other aminothiols, the use of a catalyst like triethylamine (B128534) has been shown to reduce reaction times from 4-6 hours to 2-3 hours while simultaneously improving yields from a 78-82% range to 88-92%.

Purification Techniques for High Purity:

Post-synthesis purification is paramount for obtaining a high-purity product. For volatile aminothiols like this compound, reduced-pressure distillation is an effective method for separation from non-volatile impurities and byproducts, leading to improved yield and purity. In syntheses involving protecting groups, the optimization of deprotection conditions is crucial to ensure the integrity of the final aminothiol compound and achieve high purity. nih.gov For non-volatile aminothiols or those produced in complex reaction mixtures, chromatographic techniques such as column chromatography are often necessary. mdpi.com

The following tables summarize the impact of optimizing various synthetic conditions on the production of aminothiols.

Table 1: Optimization of General Reaction Parameters for Aminothiol Synthesis

| Parameter | Standard Condition | Optimized Condition | Effect of Optimization | Reference |

|---|---|---|---|---|

| Temperature (Hydrolysis) | Room Temperature | 60–70°C | Increases reaction rate and yield. | |

| pH (Hydrolysis) | Neutral | 10–12 | Ensures complete hydrolysis of isothiouronium salt. | |

| Stoichiometry | Equimolar reactants | 1:1.2 ratio of 2-(dialkylamino)ethyl chloride to thiourea | Drives reaction to completion, maximizing conversion. |

| Atmosphere | Ambient air | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of the thiol group to disulfide impurities. | |

Table 2: Effect of Catalysis on Aminothiol Synthesis

| Catalyst | Reaction | Yield (Uncatalyzed) | Yield (Catalyzed) | Benefit | Reference |

|---|---|---|---|---|---|

| Triethylamine | Primary Amine-Thiol Coupling | 78–82% | 88–92% | Reduced reaction time (from 4-6h to 2-3h) and increased yield. |

| Phase-Transfer Catalyst | Nucleophilic Substitution | Standard Rate | Enhanced Rate | Accelerates reaction, improving throughput. | |

Chemical Reactivity and Reaction Mechanisms of 2 Dibutylamino Ethanethiol

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group in 2-(Dibutylamino)ethanethiol is highly nucleophilic, enabling it to participate in several important classes of reactions. This nucleophilicity is central to its utility in synthetic chemistry.

The thiol group of this compound readily undergoes conjugate addition, also known as Michael addition, to α,β-unsaturated carbonyl compounds. libretexts.orgmasterorganicchemistry.com In this reaction, the nucleophilic sulfur atom attacks the β-carbon of the electrophilic alkene, a position made electron-deficient through resonance with the carbonyl group. libretexts.orglibretexts.org This 1,4-addition is a powerful method for forming carbon-sulfur bonds. fiveable.me

The general mechanism proceeds in three steps:

Nucleophilic Attack: The thiol, often as the thiolate anion, attacks the β-carbon of the α,β-unsaturated system. libretexts.org

Proton Transfer: The resulting enolate intermediate is protonated. libretexts.org

Tautomerization: The enol tautomerizes to the more stable keto form, yielding the final β-thioether carbonyl compound. libretexts.org

Studies on analogous compounds, such as 2-(dimethylamino)ethanethiol, have been conducted to evaluate their reactivity with monocarbonyl analogs of curcumin, which contain an α,β-unsaturated carbonyl moiety. mjcce.org.mk These studies provide a model for understanding how this compound would behave in similar systems. The reaction leads to the formation of a stable thioether linkage.

Table 1: Reactivity of Aminothiols in Conjugate Addition Reactions

| Reactant 1 | Reactant 2 (α,β-Unsaturated System) | Product Type | Key Feature |

|---|---|---|---|

| This compound | Generic Enone (e.g., Cyclohexenone) | β-Thioether Ketone | C-S bond formation at the β-position fiveable.me |

Aminothiols are effective reagents for the cleavage of ether linkages, particularly in the deprotection of aromatic methyl ethers to yield phenols. This reactivity is attributed to the high nucleophilicity of the thiolate anion, which facilitates an SN2-type demethylation. acsgcipr.org The use of 2-(diethylamino)ethanethiol (B140849), a close analog of this compound, has been demonstrated as a practical and odorless alternative to volatile thiols for this purpose. organic-chemistry.orgorganic-chemistry.org

The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a strong base, such as sodium tert-butoxide, to generate the reactive thiolate in situ. organic-chemistry.org The thiolate then attacks the methyl group of the aryl methyl ether, displacing the phenoxide, which is subsequently protonated upon workup to give the phenol. A significant advantage of using aminothiols like 2-(diethylamino)ethanethiol is that both the reagent and its methylated byproduct are soluble in dilute acid, allowing for a simple and odorless aqueous extraction to remove them from the phenolic product. organic-chemistry.orgorganic-chemistry.org This methodology is compatible with a wide array of functional groups. organic-chemistry.org

Table 2: Deprotection of Aromatic Methyl Ethers using Aminothiols

| Substrate Example | Reagent | Base/Solvent | Product | Yield |

|---|---|---|---|---|

| 4-Methoxyacetophenone | 2-(Diethylamino)ethanethiol | NaOt-Bu / DMF | 4-Hydroxyacetophenone | 98% organic-chemistry.org |

| 2-Methoxy-1-naphthaldehyde | 2-(Diethylamino)ethanethiol | NaOt-Bu / DMF | 2-Hydroxy-1-naphthaldehyde | 99% organic-chemistry.org |

Thiol-yne click chemistry is a robust and efficient method for polymer modification and synthesis, and aminothiols can be valuable reagents in these reactions. rsc.orgchemrxiv.org The reaction involves the sequential addition of two thiol molecules across a carbon-carbon triple bond (an alkyne). chemrxiv.org This process can be initiated by radicals (photochemically or thermally) or by base catalysis. chemrxiv.org

In the context of polymer modification, a polymer backbone functionalized with alkyne groups can be cross-linked or functionalized using a dithiol or, in the case of this compound, a mono-thiol to introduce specific functionalities. Research has shown that 2-(dimethylamino)ethanethiol can be grafted onto polymers containing propynyl (B12738560) groups via a thiol-yne reaction. researchgate.net This introduces pH-responsive tertiary amine groups into the polymer structure. researchgate.net The reaction proceeds via an initial addition of the thiol to the alkyne to form a vinyl sulfide (B99878), which then rapidly reacts with a second thiol molecule. rsc.org This dual addition capability makes thiol-yne chemistry particularly effective for creating highly cross-linked networks. chemrxiv.org

Redox Chemistry and Oxidation Pathways of the Thiol Functionality

Thiols are susceptible to oxidation, and this forms a core part of their rich redox chemistry. nih.govnih.gov The oxidation of a thiol can proceed through one-electron or two-electron pathways, leading to a variety of sulfur-containing species. nih.gov An oxidation-reduction (redox) reaction involves the transfer of electrons between two species. libretexts.orgatlanticoer-relatlantique.ca

The initial two-electron oxidation of a thiol, for instance by hydrogen peroxide, yields a sulfenic acid (RSOH). nih.gov This intermediate is often highly reactive and can undergo further reactions. One common pathway is the reaction of the sulfenic acid with another thiol molecule to form a disulfide (RSSR) and water. nih.gov Disulfide bond formation is a key process in many biological systems and can be reversed by a reducing agent. nih.gov

Further oxidation can lead to the formation of sulfinic acids (RSO₂H) and ultimately sulfonic acids (RSO₃H), which are generally stable and irreversible oxidation states. The specific oxidation products of this compound would depend on the oxidant used and the reaction conditions. The presence of the amine group could potentially influence the reaction pathways, for example, by stabilizing certain intermediates.

Table 3: Oxidation States of Sulfur in Thiol Redox Chemistry

| Compound Type | General Formula | Oxidation State of Sulfur | Key Characteristics |

|---|---|---|---|

| Thiol | RSH | -2 | Nucleophilic, reducing agent ncert.nic.in |

| Disulfide | RSSR | -1 | Formed by mild oxidation of thiols nih.gov |

| Sulfenic Acid | RSOH | 0 | Reactive intermediate nih.gov |

| Sulfinic Acid | RSO₂H | +2 | Stable oxidation product |

Intramolecular Cyclization and Rearrangement Processes

Molecules containing both a nucleophile and an electrophilic center, or groups that can be transformed into them, have the potential to undergo intramolecular cyclization. While specific examples for this compound are not prominently documented in the reviewed literature, analogous structures suggest possibilities for such reactions. For example, if the ethyl linker were to contain a suitable leaving group, the thiol could act as an intramolecular nucleophile to form a cyclic thioether.

Rearrangement reactions, such as the Boulton–Katritzky rearrangement observed in some heterocyclic systems, involve the reorganization of the molecular skeleton. beilstein-journals.org While not directly applicable to this compound itself, such processes highlight the complex transformations that multifunctional molecules can undergo, often promoted by base or acid. beilstein-journals.orgrsc.org The development of synthetic methods often relies on intramolecular cyclization as a key step to build complex molecular architectures, such as in the synthesis of iminoisobenzofurans or 9-azabicyclo[3.3.1]nonanes. rsc.orgnih.gov The potential for this compound to participate in such reactions would depend on its incorporation into a larger molecular framework designed to facilitate these transformations.

Computational Elucidation of Reaction Mechanisms

The direct computational elucidation of reaction mechanisms for this compound is not extensively documented in publicly available literature. However, significant insights can be drawn from theoretical studies on analogous aminothiols, most notably cysteamine (B1669678) (2-aminoethanethiol), which shares the same fundamental reactive backbone. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate pathways of chemical reactions, providing detailed information on transition states, activation energies, and the electronic factors governing reactivity. nih.govrsc.org

The reactivity of this compound is primarily dictated by the interplay between its two functional groups: the nucleophilic thiol (-SH) and the basic tertiary amine (-N(C₄H₉)₂). The large dibutyl groups introduce significant steric hindrance around the nitrogen atom and, to a lesser extent, the sulfur atom, which modulates its reactivity compared to simpler aminothiols like cysteamine.

Nucleophilic Attack Mechanisms

Computational studies on aminothiols like cysteamine have detailed the mechanisms of their nucleophilic reactions. The thiol group can exist as the neutral thiol (R-SH) or, under basic conditions, as the more potent nucleophile, the thiolate anion (R-S⁻). The amine group within the same molecule can act as an internal base, influencing the thiol/thiolate equilibrium.

One area where computational studies have provided clarity is in the reaction of aminothiols with electrophiles such as nitriles. A mechanistic investigation using DFT (B3LYP/6-311++G(d,p) level of theory) on the reaction of cysteamine with various nitriles revealed a concerted pathway for the formation of a thioimidate. nih.gov In this mechanism, the sulfur atom of the aminothiol (B82208) attacks the electrophilic carbon of the nitrile group, while a proton is transferred from the thiol to the nitrile's nitrogen atom simultaneously. This process proceeds through a single transition state. nih.gov

The presence of the dibutyl groups on the nitrogen in this compound would sterically hinder the amine's ability to participate directly in proton transfer with a substrate but would enhance its basicity compared to a primary amine, thereby increasing the concentration of the highly reactive thiolate form in solution.

A representative potential energy surface for the reaction of an aminothiol with a nitrile shows the progression from reactants to products through a transition state. nih.gov

Table 1: Calculated Activation Energies for the Reaction of Cysteamine with Nitriles This table presents data for cysteamine as an analogue for this compound.

| Reacting Nitrile | Activation Energy (Ea) in kcal/mol | Reference |

| Generic Aromatic Nitrile | < 16 | nih.govresearchgate.net |

| Aminoacetonitrile | Lower than generic nitriles | mdpi.comresearchgate.net |

| Benzoxazole-2-carbonitrile | Calculated to be reactive | researchgate.net |

Activation energies below 16 kcal/mol suggest a reaction that can proceed at a reasonable rate under ambient conditions. nih.gov

Thiol-Disulfide Exchange

Thiol-disulfide exchange is a characteristic reaction of thiols. Computational studies on the reaction between a thiolate and a disulfide (R-S⁻ + R'-S-S-R') show an Sₙ2-type nucleophilic substitution at a sulfur atom. ulisboa.pt For this compound, the thiolate would attack one of the sulfur atoms of a disulfide bond, forming a new disulfide and releasing a different thiolate. DFT calculations help to map the potential energy surface of this exchange, identifying the low-energy transition state that facilitates this common biological and chemical process. ulisboa.pt

Oxidation Reactions

The thiol group is susceptible to oxidation. Cysteamine dioxygenase, an enzyme that oxidizes cysteamine, has been the subject of combined spectroscopic and computational (Quantum Mechanics/Molecular Mechanics - QM/MM) studies. wisc.edu These investigations reveal how the aminothiol binds to the enzyme's active site, typically through the thiol group coordinating to a metal ion cofactor (e.g., iron). wisc.edu While this is an enzymatic context, it provides computational evidence for the initial steps of oxidation, which involve the coordination and activation of the thiol group. For non-enzymatic oxidation of this compound, DFT could be used to model the reaction with common oxidants, predicting the stepwise formation of sulfenic, sulfinic, and sulfonic acids.

Influence of the Dibutylamino Group

The primary influence of the N,N-dibutyl group, compared to the primary amino group in cysteamine, is electronic and steric.

Electronic Effect: The two butyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhances the Brønsted basicity of the amine, making it more effective at deprotonating the thiol to the more nucleophilic thiolate.

Steric Effect: The bulky butyl groups create steric hindrance around the nitrogen, which would impede its ability to act as a nucleophile itself or to participate in reactions requiring a sterically accessible lone pair. This steric bulk would also influence the conformational preferences of the molecule, potentially affecting the orientation of the thiol group for reaction.

Computational models could precisely quantify these effects by calculating parameters such as the pKa of the amine and thiol groups, mapping the steric hindrance, and determining the rotational barriers of the C-C, C-S, and C-N bonds.

Coordination Chemistry and Ligand Design with 2 Dibutylamino Ethanethiol

Synthesis and Structural Characterization of Metal-Aminothiolate Complexes

The synthesis and structural analysis of metal complexes containing aminothiolate ligands, such as 2-(dibutylamino)ethanethiol, are crucial for understanding their coordination behavior and potential applications. These ligands, featuring both a soft sulfur donor and a hard nitrogen donor, can form stable complexes with a variety of metal ions, leading to diverse structural motifs and chemical properties.

Coordination with Zinc, Cadmium, and Mercury Centers

The coordination chemistry of aminothiols with Group 12 metal ions—zinc(II), cadmium(II), and mercury(II)—reveals significant differences in their structural preferences. While detailed structural data specifically for this compound complexes with all three metals are not extensively documented in the provided results, general principles can be drawn from related aminothiolate complexes.

Reactions involving zinc(II), cadmium(II), and mercury(II) with simple aminothiols like cysteamine (B1669678) lead to the formation of homoleptic M(ligand)₂ complexes. researchgate.net However, the resulting structures showcase fundamental differences in the coordination chemistry of these metals. researchgate.net For instance, a mononuclear zinc(II) complex with 2-(dimethylamino)ethanethiol, [Zn{SCH₂CH₂N(CH₃)₂}₂], has been synthesized and structurally characterized, revealing a distorted tetrahedral coordination geometry around the zinc atom, which is bonded to two nitrogen and two sulfur atoms. researchgate.netkisti.re.kr This type of Zn(N₂S₂) coordination is biologically relevant, often found in metalloproteins and zinc finger proteins. researchgate.net

The absorption spectra of zinc(II), cadmium(II), and mercury(II) complexes with 2-mercaptoethanol (B42355) and the protein metallothionein (B12644479) have been analyzed. nih.gov These analyses, based on Jørgensen's electronegativity theory for charge-transfer excitations, help in understanding the electronic transitions within these complexes. nih.gov The spectra were resolved into three components, with one being a ligand-to-metal charge transfer (LMCT) transition. nih.gov The other two bands are also likely LMCT transitions. nih.gov

Complexes of zinc(II), cadmium(II), and mercury(II) with 4-methylpiperazine-1-carbodithioate (B13920161) have also been synthesized and studied. researchgate.net

Table 1: Coordination Complexes of Group 12 Metals with Aminothiolate Ligands

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Zinc(II) | 2-(Dimethylamino)ethanethiol | [Zn{SCH₂CH₂N(CH₃)₂}₂] | Distorted Tetrahedral | researchgate.netkisti.re.kr |

| Zinc(II) | Cysteamine | Zn(SCH₂CH₂NH₂)₂ | - | researchgate.net |

| Cadmium(II) | Cysteamine | Cd(SCH₂CH₂NH₂)₂ | - | researchgate.net |

| Mercury(II) | Cysteamine | Hg(SCH₂CH₂NH₂)₂ | - | researchgate.net |

| Mercury(II) | S-(thiophene-2-yl)2-((2-hydroxyphenyl)amino)ethanethiol | [[Hg(AZ2)(dppp)]Cl₂] | - | centralasianstudies.org |

Data for specific this compound complexes with Cd(II) and Hg(II) were not available in the search results. The table includes related aminothiolate complexes to illustrate coordination behavior.

Complexation with Copper, Nickel, and Cobalt Ions

The complexation of aminothiols with first-row transition metals like copper, nickel, and cobalt results in a rich variety of coordination compounds with interesting magnetic and electronic properties.

New binuclear complexes of Co(II), Ni(II), and Cu(II) have been synthesized with a Schiff base derived from 3-aminodibenzofuran (B1200821) and salicylaldehyde, having the general formula [M₂L₂Ac₂]·2H₂O. lew.ro These complexes exhibit a square-planar geometry for each metal ion. lew.ro Similarly, Co(II), Ni(II), and Cu(II) complexes with a 14-membered macrocyclic ligand have been synthesized and characterized. asianpubs.org

The molecular structure of bis[β-mercapto-β',β''-dimethylethylamino]cobaltate(II), Co[SC(CH₃)₂CH₂NH₂]₂, has been determined, providing insight into the coordination environment of cobalt with a related aminothiolate ligand. acs.org Studies on chelates of Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) with 1-[(4-nitrophenyl)diazenyl]-2-naphthol show that the ligand coordinates through the nitrogen and oxygen centers. nih.gov

The synthesis and characterization of Co(II), Ni(II), and Cu(II) complexes with 3-thioacetyl-2-amino-1,4-naphthoquinone and 2-benzoyl-3-amino-1,4-naphthoquinone ligands have also been reported, with the resulting complexes having an octahedral geometry. scirp.org

Applications as Ligands in Ruthenium-Containing Metallopolymers

This compound and related aminothiols can be utilized as ligands in the formation of metallopolymers, particularly with ruthenium. These polymers are of interest for their potential applications in sensing and catalysis.

While direct synthesis of ruthenium metallopolymers with this compound was not detailed in the provided results, the use of related ligands offers valuable insights. For example, ligands containing two terpyridine metal-binding domains linked by flexible spacers have been used to create dinuclear ruthenium(II) metallomacrocycles of the type [Ru₂L₂]⁴⁺. uoc.gr These are formed through a two-step self-assembly process. uoc.gr The formation of ruthenium(II) metallopolymers from bis(terpyridine) ligands is a well-documented area of research. uoc.gr

Furthermore, the electrochemiluminescence (ECL) of ruthenium-containing metallopolymers has been studied, highlighting their potential in sensor applications. researchgate.net For instance, the ECL of immobilized Ru(bpy)₃²⁺ complexes has been used to detect analytes like 2-(dibutylamino)ethanol (B1670432) (DBAE). researchgate.netresearchgate.net

Ligand Field Theory and Electronic Properties of Aminothiol-Metal Complexes

Ligand field theory (LFT) is a model that describes the electronic structure of coordination compounds. wikipedia.orglibretexts.org It is an application of molecular orbital theory to transition metal complexes and explains the splitting of d-orbitals when a metal ion is coordinated by ligands. wikipedia.orglibretexts.orgsolubilityofthings.com This splitting is responsible for many of the unique properties of these complexes, including their color and magnetic behavior. wikipedia.orgnumberanalytics.com

The interaction between a transition metal ion and its surrounding ligands causes the metal's d-orbitals to split into different energy levels. numberanalytics.comnumberanalytics.com The magnitude of this splitting, denoted as Δ, depends on the nature of the metal ion, its oxidation state, and the identity of the ligands. numberanalytics.com Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. solubilityofthings.com

In aminothiol-metal complexes, the presence of both a soft sulfur donor and a hard nitrogen donor influences the ligand field. The electronic properties of these complexes, such as their absorption spectra, are determined by transitions between the split d-orbitals (d-d transitions) and charge-transfer transitions between the metal and the ligand (LMCT or MLCT). The study of the electronic and structural properties of binuclear thiolate complexes of group-5 metals has shown that the electronic properties vary depending on the metal centers and the thiolate ligands. researchgate.net

Design of Multidentate Ligands incorporating the this compound Scaffold

The this compound scaffold provides a versatile platform for the design of more complex multidentate ligands. By incorporating this N,S-donor unit into larger molecular frameworks, ligands with tailored coordination properties can be created.

Generative deep learning models, specifically chemical language models (CLM), have emerged as a powerful tool for the de novo design of molecules with specific properties, including multidentate ligands. nih.gov These models can learn from existing chemical data to generate novel structures with desired features. nih.gov This "rule-free" approach allows for the exploration of new areas of chemical space. nih.gov

The design of multidentate ligands can also be achieved through metal-promoted C-N bond formation processes. ias.ac.in For example, reactions involving coordinated 2-(phenylazo)pyridine (B13924361) (pap) can lead to the formation of extended N,N,N-tridentate ligands. ias.ac.in

Self-Assembly of Coordination Complexes involving Thiolate Bridges

Thiolate ligands are well-known for their ability to bridge multiple metal centers, leading to the self-assembly of polynuclear clusters and coordination polymers. rsc.orgxmu.edu.cn These self-assembly processes are driven by the formation of stable M-S-M bridges.

Thiolate-bridged metal complexes can form various structures, including planar trimeric [M₃S₃] species. rsc.org The self-assembly of such clusters can be influenced by factors like the counter-ion present in the reaction. rsc.org For instance, anion exchange can trigger the self-assembly of iminopyridine complexes into trimeric clusters. rsc.org

In the context of Ag(I) coordination polymers, thiolate ligands can act as μ₂, μ₃, or μ₄ bridges. xmu.edu.cn The resulting structures can range from one-dimensional zig-zag chains to two-dimensional layered arrangements. xmu.edu.cn The self-assembly of Ag(I)-thiolate complexes into more complex supramolecular structures can be promoted by Ag(I)···Ag(I) interactions and mixed donor atom coordination. xmu.edu.cnresearchgate.net Similarly, nickel-thiolate chemistry demonstrates that the course of self-assembly reactions can be controlled by the "bite distance" of chelating ligands. acs.org

Applications in Advanced Materials Science and Engineering

Incorporation into Polymeric Architectures and Hydrogels

The dual functionality of 2-(Dibutylamino)ethanethiol makes it a valuable monomer or modifying agent for the synthesis of advanced polymeric architectures and hydrogels. The thiol group can readily participate in "click" chemistry reactions, such as thiol-ene polymerizations, which are known for their high efficiency and mild reaction conditions. rsc.orgmdpi.com This allows for the precise and controlled incorporation of the dibutylamino functionality into polymer backbones or as pendant groups.

In the context of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, the inclusion of this compound can introduce environmental responsiveness. nih.govresearchgate.net For instance, hydrogels can be formed by crosslinking polymers functionalized with this aminothiol (B82208). The resulting hydrogels could exhibit pH-sensitive swelling and release behaviors due to the protonation and deprotonation of the tertiary amine group. The hydrophobic nature of the butyl chains on the amine can also influence the lower critical solution temperature (LCST) of thermoresponsive polymers, allowing for the tuning of their thermal gelation properties. wikipedia.org

Research on related compounds, such as 2-(dimethylamino)ethanethiol, has demonstrated the successful synthesis of temperature and pH dual-responsive polymers. researchgate.net By modifying starch with this aminothiol via a thiol-yne reaction, researchers created a polymer that could be exploited for controlled drug release. researchgate.net This provides a strong precedent for the potential of this compound to create similar "smart" hydrogel systems for applications in tissue engineering and drug delivery. nih.gov

Surface Functionalization of Nanomaterials (e.g., Gold Nanoparticles)

The strong affinity between sulfur and gold makes thiol-containing molecules ideal ligands for the surface functionalization of gold nanoparticles (AuNPs). nih.govmdpi.com this compound can be used to create a self-assembled monolayer on the surface of AuNPs, which serves multiple purposes. Firstly, it provides colloidal stability, preventing the nanoparticles from aggregating. Secondly, it introduces new functionalities to the nanoparticle surface. nih.gov

The presence of the dibutylamino group makes the surface of the functionalized AuNPs cationic, particularly at lower pH values. This positive charge can be utilized for electrostatic interactions with negatively charged biological molecules, such as DNA, making these nanoparticles potential vectors for gene delivery. openbiotechnologyjournal.com Studies using similar aminothiols like 2-aminoethanethiol and its derivatives have shown that modifying the surface of gold nanoparticles with these molecules changes the surface charge from negative to positive and enhances their stability. openbiotechnologyjournal.com

Furthermore, the composition of the ligand shell on nanoparticles can be precisely controlled by using mixtures of different thiols. Research on mixed-ligand functionalized gold and silver nanoparticles using 2-diethylaminoethanethiol has shown that the stoichiometric ratio of the thiols can modulate the electronic and structural properties of the nanoparticle surface. uniroma3.it This suggests that this compound could be used in conjunction with other thiols to fine-tune the surface properties of nanomaterials for specific applications in sensing, catalysis, and nanomedicine. uniroma3.it

Development of Responsive Materials through Aminothiol Modification

The development of stimuli-responsive or "smart" materials, which can change their properties in response to external triggers, is a major focus of modern materials science. The tertiary amine group in this compound makes it an excellent candidate for imparting pH-responsiveness to materials. mdpi.com When incorporated into a material, the dibutylamino group can be protonated in acidic conditions, leading to a change in charge, conformation, and solubility.

This principle has been demonstrated in polymers functionalized with related aminothiols like 2-(dimethylamino)ethanethiol and 2-(diethylamino)ethanethiol (B140849). These polymers exhibit pH-tunable thermoresponsivity, meaning their cloud point or LCST can be adjusted by changing the pH of the solution. wikipedia.orgresearchgate.netacs.org For example, cellulose (B213188) derivatives modified with these aminothiols form nanoparticles that show significant changes in aggregation behavior with varying pH. rsc.org

By analogy, materials modified with this compound are expected to exhibit similar pH-responsive behavior. The longer butyl chains, compared to methyl or ethyl groups, would likely enhance the hydrophobic character of the material, which could be used to further tune its responsive properties. This opens up possibilities for creating sensors that change color or conductivity in the presence of acids, or drug delivery systems that release their payload in the acidic environment of a tumor. nih.gov

Creation of Novel Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components at the nanoscale, often leading to materials with synergistic or entirely new functionalities. researchgate.netnih.gov this compound can act as a molecular bridge or coupling agent in the creation of these hybrids. The thiol group can covalently bond to inorganic components like silica (B1680970) or metal oxides, while the organic dibutylamino portion can be integrated into a polymer matrix or provide specific functionality. mdpi.com

One common method for creating these hybrids is the sol-gel process, where molecular precursors undergo hydrolysis and condensation to form an inorganic network. nih.gov A silane (B1218182) precursor functionalized with this compound could be co-condensed with other silica precursors to embed the aminothiol functionality throughout a silica matrix. This could yield hybrid materials with tailored porosity, surface chemistry, and responsiveness.

Another approach is through the use of dual-cure processes, where a photo-initiated polymerization is followed by a thermally induced sol-gel reaction. mdpi.com For instance, an acrylate (B77674) or methacrylate (B99206) monomer containing the this compound moiety could be photopolymerized, and if the molecule also contains an alkoxysilane group, a subsequent thermal treatment could form an interpenetrating silica network. Such hybrid coatings could offer enhanced mechanical properties, thermal stability, and chemical resistance for a variety of applications. mdpi.com While direct synthesis of hybrid materials using this compound is not yet widely reported, the fundamental chemistry for its inclusion in these systems is well-established. researchgate.net

Catalytic Applications of 2 Dibutylamino Ethanethiol and Its Derivatives

Role as an Organocatalyst in Stereoselective Transformations

While direct applications of 2-(dibutylamino)ethanethiol as a primary organocatalyst are not extensively documented, its structural motifs are central to a well-established class of bifunctional organocatalysts. Chiral aminothiol (B82208) and thiourea (B124793) derivatives have emerged as powerful tools in asymmetric synthesis, particularly in stereoselective Michael additions. metu.edu.trresearchgate.netresearchgate.netrsc.org These catalysts operate through a cooperative mechanism where the amine moiety activates the substrate, for instance, by forming an enamine or iminium ion, while the thiol or thiourea group directs the approach of the nucleophile through hydrogen bonding. metu.edu.trbeilstein-journals.org

The enantioselective sulfa-Michael addition, for example, utilizes chiral bifunctional catalysts to produce synthetically valuable chiral 1,2-aminothiol derivatives. metu.edu.trresearchgate.net In these reactions, a thiol nucleophile adds to an α,β-unsaturated compound, with the stereochemical outcome controlled by the chiral scaffold of the catalyst.

A study on the Michael addition of thioacetic acid to trans-β-nitrostyrenes employed a bifunctional 2-aminoDMAP/thiourea organocatalyst. This catalyst successfully yielded enantiomerically enriched thioester products with up to 96% enantiomeric excess (ee). metu.edu.tr The success of these related structures underscores the potential for chiral derivatives of this compound to be developed as effective organocatalysts for similar stereoselective transformations.

Table 1: Performance of a Bifunctional Aminothiourea Catalyst in the Enantioselective Michael Addition of Thioacetic Acid to Nitrostyrenes metu.edu.tr

| Entry | Nitrostyrene Substituent | Yield (%) | ee (%) |

| 1 | 4-Cl | 95 | 96 |

| 2 | 4-Br | 94 | 95 |

| 3 | 4-NO₂ | 98 | 90 |

| 4 | 2-Cl | 93 | 94 |

| 5 | H | 96 | 92 |

Aminothiol-Mediated Metal Catalysis in Organic Synthesis

The dual functionality of this compound makes it an effective bifunctional ligand in transition metal catalysis. The soft sulfur atom exhibits a strong affinity for soft metals like palladium, while the nitrogen atom can also coordinate to the metal center, forming a stable chelate ring. This chelation can enhance the stability and influence the reactivity and selectivity of the metal catalyst.

Palladium-Catalyzed Cross-Coupling Reactions:

In palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, ligands play a crucial role in the catalytic cycle. acs.orgnumberanalytics.comwikipedia.org They stabilize the palladium(0) active species, facilitate oxidative addition, and influence the rate of reductive elimination. While bulky phosphine (B1218219) ligands are commonly used, aminothiol ligands like this compound offer an alternative. The use of aminophosphine (B1255530) ligands, such as 2-(di-t-butylphosphino)-2'-(N,N-dimethylamino)-1,1'-biphenyl (tBuDavePhos), is well-established for enhancing catalytic activity in Suzuki couplings. strem.com By analogy, the N,S-bidentate nature of this compound can be expected to form stable and active palladium complexes. These complexes can be effective in reactions like the Heck reaction, which couples unsaturated halides with alkenes. numberanalytics.comwikipedia.org

Copper-Catalyzed Reactions:

Copper catalysis has gained prominence for various transformations, including C-N and C-O bond formation. mdpi.comresearchgate.net Diamine ligands have been shown to be particularly effective in promoting copper-catalyzed N-arylation reactions under mild conditions. commonorganicchemistry.com The aminothiol structure of this compound can similarly act as a potent ligand for copper, facilitating cross-coupling reactions. For instance, in the copper-catalyzed N-arylation of nitrogen-containing heterocycles, a ligand-free system using CuI has been reported to be effective, though the presence of coordinating solvents or substrates likely plays a role. commonorganicchemistry.com The addition of a dedicated ligand like this compound could potentially enhance catalyst performance and broaden the substrate scope.

Table 2: Examples of Metal-Catalyzed Reactions Employing Related Ligand Systems

| Reaction | Catalyst/Ligand System | Substrate 1 | Substrate 2 | Product Yield (%) | Reference |

| Suzuki Coupling | Pd(OAc)₂ / tBuDavePhos | Aryl Bromide | Arylboronic Acid | High | strem.com |

| Heck Reaction | Pd(OAc)₂ / PPh₃ | Iodobenzene | Styrene | Good | wikipedia.org |

| N-Arylation | CuI / (ligand-free) | Imidazole | Aryl Iodide | up to 93 | commonorganicchemistry.com |

Catalytic Activity in Deprotection and Cleavage Reactions

The thiol group of this compound is a potent nucleophile, particularly in its thiolate form, which can be readily generated in the presence of a base. This nucleophilicity is harnessed in deprotection and cleavage reactions, most notably for the removal of protecting groups from heteroatoms.

A closely related compound, 2-(diethylamino)ethanethiol (B140849), has been successfully employed as an efficient reagent for the deprotection of aromatic methyl ethers to yield the corresponding phenols. researchgate.netresearchgate.netorganic-chemistry.org The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the thiolate anion attacks the methyl group of the ether, displacing the phenoxide. commonorganicchemistry.comacsgcipr.org The presence of the tertiary amine in the structure offers a significant practical advantage: both the reagent and the thioether byproduct can be easily removed from the reaction mixture by a simple acidic workup, which protonates the amine and renders them water-soluble. researchgate.netresearchgate.net This results in an essentially odorless procedure, a marked improvement over the use of volatile and malodorous thiols like ethanethiol. researchgate.net

Given the similar structure and nucleophilicity, this compound is expected to exhibit comparable or even enhanced efficacy in such deprotection reactions, with the longer butyl chains potentially influencing solubility and reaction kinetics. The optimal conditions for this cleavage typically involve a strong base, such as sodium tert-butoxide, in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net

This methodology is not limited to methyl ethers and can be applied to the cleavage of other alkyl ethers and potentially esters, where the thiolate attacks the alkyl portion of the ester group. chemrxiv.org

Table 3: Deprotection of Aromatic Methyl Ethers using 2-(Diethylamino)ethanethiol researchgate.net

| Substrate (Ar-OMe) | Base | Solvent | Yield of Phenol (Ar-OH) (%) |

| 4-Methoxyacetophenone | NaOt-Bu | DMF | 95 |

| 4-Methoxybenzonitrile | NaOt-Bu | DMF | 98 |

| 2-Methoxynaphthalene | NaOt-Bu | DMF | 96 |

| 4-Fluoroanisole | NaOt-Bu | DMF | 94 |

Investigation of Catalyst Turnover and Deactivation Mechanisms

The efficiency and lifespan of a catalyst are critical for its practical application. Catalyst turnover number (TON) and turnover frequency (TOF) are measures of a catalyst's productivity and activity, respectively. acs.org However, over time, all catalysts are susceptible to deactivation, which leads to a loss of activity and/or selectivity. nih.gov

For catalytic systems involving this compound, either as a ligand in metal catalysis or as an organocatalyst, several deactivation pathways can be envisaged.

In Metal Catalysis: When used as a ligand for metals like palladium or copper, the stability of the metal-ligand complex is paramount.

Ligand Degradation: The aminothiol ligand itself can undergo oxidation or other side reactions under the catalytic conditions, leading to the formation of inactive species. The thiol group is particularly susceptible to oxidation, which could form disulfides and compromise the ligand's ability to coordinate to the metal center.

Poisoning: The catalyst can be poisoned by impurities in the reaction mixture that bind strongly to the active sites. Sulfur compounds themselves can act as poisons for certain metal catalysts, although in this case, the sulfur is an integral part of the ligand. nih.gov

In Organocatalysis: When a derivative of this compound acts as an organocatalyst, deactivation can occur through pathways that modify the catalyst's structure.

Covalent Modification: The amine or thiol groups can react irreversibly with substrates, products, or intermediates to form off-cycle, inactive adducts. For example, amine-based catalysts can be susceptible to deactivation by reaction with certain electrophiles.

Thermal Degradation: At elevated temperatures, the organocatalyst molecule may simply decompose.

Understanding these deactivation mechanisms is crucial for optimizing reaction conditions to prolong catalyst lifetime and maintain high efficiency. This can involve careful control of temperature, exclusion of oxygen, and purification of substrates and solvents to minimize potential catalyst poisons.

Advanced Analytical Methodologies for 2 Dibutylamino Ethanethiol Research

Chromatographic Separation and Quantification (e.g., GC, LC)

Chromatographic techniques are essential for separating 2-(dibutylamino)ethanethiol from complex mixtures and for its precise quantification. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are applicable, with the choice of method often depending on the sample matrix and the required sensitivity.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound can be separated from other components on a capillary column, with the retention time being a characteristic feature for its identification. For thiols, derivatization is sometimes employed to improve chromatographic properties and detection sensitivity. nih.gov For instance, silylation can be used to increase volatility and reduce tailing. nih.gov The mass spectrometer provides definitive identification based on the mass spectrum of the eluting compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly in aqueous samples or when dealing with non-volatile matrices. sielc.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, can be employed for its separation. sielc.com Detection can be achieved using a UV detector if the compound is derivatized with a UV-active tag, or more commonly, with a mass spectrometer (LC-MS) for high selectivity and sensitivity. nih.gov An HPLC method has been described for the separation of the related 2-(butylamino)ethanethiol (B1196486) on a Newcrom R1 reverse-phase column. sielc.com

Electrochemical Detection and Sensor Development (e.g., Electrogenerated Chemiluminescence)

Electrochemical methods offer highly sensitive and selective means for the detection of this compound, making them suitable for trace analysis and the development of chemical sensors. The thiol group is electroactive and can be oxidized at an electrode surface.

Amperometric detection, where the current generated from the oxidation of the thiol group at a specific applied potential is measured, can be coupled with liquid chromatography for quantitative analysis. nih.gov This approach has been used for the sensitive detection of related aminothiols. nih.gov The development of chemically modified electrodes can enhance both the sensitivity and selectivity of the detection by pre-concentrating the analyte at the electrode surface or by catalyzing its electrochemical oxidation.

Electrogenerated Chemiluminescence (ECL) is another powerful detection technique. In ECL, an electrochemical reaction generates excited state species that emit light upon relaxation. While direct ECL from this compound has not been extensively reported, the structurally similar compound 2-(dibutylamino)ethanol (B1670432) (DBAE) is known to act as an efficient co-reactant in ECL systems. researchgate.netscispace.com For instance, the anodic ECL of luminol (B1675438) or ruthenium complexes can be significantly enhanced in the presence of tertiary amines like DBAE. It is plausible that this compound could function similarly as a co-reactant, where its electrochemical oxidation generates highly reactive radical species that participate in the light-emitting pathway. This potential for ECL activity opens up possibilities for developing highly sensitive sensors for various analytes where this compound could be part of the signal generation scheme. researchgate.net

Colorimetric and Spectrophotometric Assay Development for Detection and Reactivity Studies

Colorimetric and spectrophotometric assays offer rapid, cost-effective, and often field-deployable means for the detection and quantification of this compound. These methods typically rely on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte.

One prominent approach involves the use of chromogenic reagents that selectively react with the thiol group of 2-(dialkylamino)ethanethiols. A notable example is the use of Folin-Ciocalteu reagent , which produces a blue-colored reduction product upon reaction with these compounds. This method has been successfully applied to the detection of 2-(dialkylamino)ethanethiols in aqueous solutions, providing a visible color change that can be quantified spectrophotometrically. The detection limit for this class of compounds has been reported to be as low as 2.5 mg/L, with a measurement range extending up to 250 mg/L. mmsl.cz

Another effective chromogenic reagent is 4-chloro-7-nitrobenzofurazan (NBD-Cl) . In an alkaline medium, NBD-Cl reacts with 2-(dialkylamino)ethanethiols to yield characteristically colored products. This reaction forms the basis of colorimetric detector tubes designed for the detection of these compounds in water.

Beyond simple detection, spectrophotometric methods are invaluable for studying the reactivity of aminothiols. By monitoring changes in the UV-Vis spectrum over time, researchers can elucidate reaction kinetics and mechanisms. For instance, the reactivity of the related compound, 2-(dimethylamino)ethanethiol, has been evaluated spectrophotometrically by observing its Michael addition reaction with monocarbonyl analogs of curcumin. This type of study provides critical insights into the electrophilic and redox properties of these molecules.

The table below summarizes key parameters of colorimetric assays developed for the detection of 2-(dialkylamino)ethanethiols.

| Reagent | Analyte Class | Detection Limit | Measurement Range | Matrix |

| Folin-Ciocalteu | 2-(Dialkylamino)ethanethiols | 2.5 mg/L | Up to 250 mg/L | Aqueous |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | 2-(Dialkylamino)ethanethiols | - | - | Aqueous |

Application of Hyphenated Analytical Techniques for Complex Mixture Analysis

For the analysis of this compound in complex matrices, where interfering substances are often present, hyphenated analytical techniques are indispensable. These methods couple a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a detection technique, most commonly mass spectrometry (MS), to provide both separation and structural identification of the components of a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. While there is a lack of specific GC-MS studies focused solely on this compound in the reviewed literature, the analysis of related chemical warfare agent precursors and degradation products is well-documented. nih.gov For instance, GC-MS methods have been developed for the identification of reaction products of 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols, which are structurally similar to the target compound. nih.gov These studies demonstrate the utility of GC-MS in elucidating the structure of unknown compounds in complex reaction mixtures and environmental samples. nih.gov The electron ionization (EI) mass spectrum of the related compound 2-(Butylamino)ethanethiol is available in the NIST WebBook, providing a reference for the fragmentation patterns of such molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is highly suited for the analysis of polar, non-volatile compounds, including many aminothiols. This technique has been extensively used for the simultaneous determination of various aminothiols in biological tissues and fluids. nih.govmdpi.com Pre-column derivatization is often employed to enhance the chromatographic retention and detection sensitivity of these compounds. nih.gov While direct LC-MS/MS analysis of this compound is not widely reported, the methodologies developed for other thiol-containing amino acids and chemical warfare agent precursors in complex matrices like drinking water are directly applicable. researchgate.net These methods offer high selectivity and sensitivity, allowing for the detection and quantification of trace levels of the target analyte.

The following table provides an overview of the application of hyphenated techniques in the analysis of aminothiols and related compounds.

| Technique | Analyte Class | Sample Matrix | Purpose |

| GC-MS | 2-(N,N-dialkylamino)ethylchlorides and ethanols reaction products | Synthetic reaction mixtures, Soil, Water | Identification and structural characterization of reaction products. nih.gov |

| LC-MS/MS | Thiol-containing amino acids (e.g., Cysteine, Glutathione) | Biological Tissues, Serum | Simultaneous quantification for redox status assessment. nih.govmdpi.comnih.gov |

| UHPLC-QTOF-MS | Chemical Warfare Agent Precursors and Degradation Products | Drinking Water | Detection and identification of trace contaminants. researchgate.net |

Theoretical and Computational Investigations of 2 Dibutylamino Ethanethiol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the properties of molecules at the electronic level. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other associated properties. researchgate.net For 2-(Dibutylamino)ethanethiol, such studies would provide fundamental insights into its geometry, stability, and reactivity. However, specific DFT or ab initio studies dedicated to this compound have not been identified in the surveyed literature.

Electronic Structure and Bonding Analysis (HOMO-LUMO)

An analysis of the electronic structure of a molecule involves examining its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com A small HOMO-LUMO gap generally suggests high chemical reactivity and polarizability. nih.gov This analysis for this compound would reveal the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), offering predictions about its behavior in chemical reactions. A detailed search of scientific databases did not yield specific HOMO-LUMO energy values or orbital visualizations for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations are frequently used to predict spectroscopic parameters, such as vibrational frequencies (Infrared and Raman spectra) and NMR chemical shifts. nih.gov These theoretical predictions serve as a powerful tool for interpreting and assigning experimental spectra. By calculating the vibrational modes of this compound, for instance, one could correlate specific peaks in an experimental IR spectrum to the stretching or bending of particular bonds (e.g., S-H, C-N, C-H). Currently, there are no published computational studies presenting predicted spectroscopic data for this compound to compare against potential experimental findings.

Conformational Analysis and Energetics

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds and determining their relative energies. researchgate.net Due to the flexible butyl and ethyl chains in this compound, the molecule can exist in numerous conformations. A computational study would involve geometry optimization of these various conformers to find the most stable, lowest-energy structures and the energy barriers between them. This information is vital for understanding the molecule's physical properties and how its shape influences its interactions with other molecules. No specific conformational analysis studies detailing the stable conformers and their relative energetics for this compound are available in the scientific literature.

Structure-Reactivity and Structure-Property Relationship Modeling

Structure-Reactivity and Structure-Property Relationship (QSPR) models use computational data to correlate a molecule's structural features with its reactivity or physical properties. nih.gov For this compound, quantum chemical descriptors (such as HOMO-LUMO energies, atomic charges, and dipole moment) could be calculated and used to build models that predict its behavior in various chemical contexts or its physical properties like boiling point or solubility. This type of modeling is instrumental in materials science and drug design for screening compounds with desired characteristics. No dedicated QSPR or structure-reactivity studies for this compound were found in the literature.

Computational Prediction of Chemical Behavior and Thermodynamics

Computational methods can be used to predict the chemical behavior and thermodynamic properties of a molecule, such as its enthalpy of formation, heat capacity, and Gibbs free energy. These calculations are essential for understanding reaction mechanisms, chemical stability, and equilibrium positions of reactions involving the compound. For example, the thermal decomposition pathways of this compound could be theoretically investigated to predict reaction products and activation energies. nih.gov However, there are no published studies that provide computationally predicted thermodynamic data or chemical behavior models for this compound.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 2-(dibutylamino)ethanethiol and related aminothiols will likely pivot towards greener and more sustainable practices, moving away from conventional methods that may involve harsh reagents or generate significant waste. Research in this area is expected to focus on principles of green chemistry, such as atom economy, use of renewable feedstocks, and energy efficiency. nih.govresearchgate.net

Key research thrusts include:

Biocatalytic Routes: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical synthesis. researchgate.net Future studies could explore enzymes capable of catalyzing the formation of C-N and C-S bonds under mild, aqueous conditions, potentially reducing energy consumption and waste production.

Mechanochemistry: High-speed ball milling and other mechanochemical techniques present a solvent-free or low-solvent approach to synthesis. nih.gov Investigating the application of mechanochemistry to the synthesis of aminothiols could lead to reduced reaction times and a more sustainable process compared to conventional thermal methods. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow process could lead to higher yields and purity while minimizing byproduct formation.

Alternative Reagents and Solvents: Research into replacing hazardous reagents and volatile organic solvents is a cornerstone of green chemistry. nih.gov Future methodologies may employ deep eutectic solvents or water-based systems, significantly lowering the environmental impact of the synthesis. nih.gov

| Methodology | Traditional Approach | Emerging Sustainable Alternative | Potential Advantages |

|---|---|---|---|

| Catalysis | Homogeneous metal catalysts | Biocatalysis (enzymes) | High selectivity, mild conditions, reduced metal waste. researchgate.net |

| Reaction Conditions | High temperature, reflux in organic solvents | Mechanochemistry (ball milling) | Solvent-free, reduced reaction times, energy efficient. nih.gov |

| Solvent System | Volatile organic compounds (VOCs) | Deep eutectic solvents, water | Reduced pollution, improved safety, lower cost. nih.gov |

| Process Type | Batch processing | Continuous flow chemistry | Enhanced safety, scalability, and process control. |

Design of Advanced Functional Materials with Tunable Properties

The distinct chemical properties of the amine and thiol groups in this compound make it an excellent candidate for incorporation into advanced functional materials. These materials are designed to respond to external stimuli, allowing their properties to be controlled or "tuned" for specific applications. kit.edumdpi.com

Future research directions in this domain include:

Stimuli-Responsive Polymers: Integrating this compound into polymer chains could yield materials responsive to pH and redox changes. The tertiary amine can be protonated or deprotonated, altering polymer solubility or conformation, while the thiol group can undergo reversible oxidation to form disulfide bonds, enabling the creation of self-healing hydrogels or controlled-release systems.

Functionalized Nanoparticles: The thiol group provides a strong anchor for grafting the molecule onto the surface of gold, silver, or quantum dot nanoparticles. The pendant dibutylamino group can then be used to tune the surface chemistry, influencing dispersibility, catalytic activity, or interaction with biological systems.

Smart Coatings and Surfaces: Surfaces modified with this compound could exhibit switchable properties. For example, a surface could be designed to switch between hydrophilic and hydrophobic states in response to pH changes, with applications in microfluidics, antifouling coatings, and sensor technology.

| Material Type | Role of this compound | Tunable Property | Potential Application |

|---|---|---|---|

| Hydrogels | Cross-linker via disulfide bonds (thiol) and pH-sensitive moiety (amine) | Swelling, stiffness, drug release | Drug delivery, tissue engineering |